

Technical Guide: Solubility Profiling and Solvent Selection for 2-Methyl-4-phenylfuran

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Compound of Interest

Compound Name: 2-Methyl-4-phenylfuran

CAS No.: 21433-91-0

Cat. No.: B8745021

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Executive Summary & Compound Identity

2-Methyl-4-phenylfuran is a substituted furan derivative characterized by a lipophilic phenyl ring at the C4 position and a methyl group at C2. Unlike its liquid isomers (e.g., 2-phenylfuran), this specific isomer typically exists as a crystalline solid with a melting point range of 89–91 °C.

Its solubility profile is dominated by the non-polar phenyl moiety and the aromatic furan ring, making it highly soluble in medium-polarity organic solvents (ethers, chlorinated hydrocarbons) and alcohols, while exhibiting negligible solubility in water.

Physicochemical Characterization Table

Property	Value / Description	Source/Basis
CAS Number	Not widely listed; Isomer specific	Structure-based
Molecular Formula	C ₁₁ H ₁₀ O	Stoichiometry
Molecular Weight	158.20 g/mol	Calculated
Physical State	Solid (Crystalline)	Synthetic Lit. [1]
Melting Point	89 – 91 °C	Experimental [1]
Predicted LogP	~3.5 – 3.8	Lipophilic Analogues
Key Functional Groups	Furan (Aromatic Ether), Phenyl, Methyl	Structural Analysis

Solubility Landscape & Solvent Selection

The solubility of **2-Methyl-4-phenylfuran** is governed by London Dispersion Forces (due to the phenyl/methyl groups) and weak Dipole-Dipole interactions (furan oxygen).

Estimated Solubility Profile

Data derived from synthetic workup procedures (extraction/recrystallization) and Hansen Solubility Parameter (HSP) modeling.

Solvent Class	Representative Solvents	Solubility Rating	Mechanistic Insight
Alcohols	Ethanol, Methanol, IPA	High	Used as reaction medium in synthesis; soluble at reflux and ambient temps.[1]
Chlorinated	Dichloromethane (DCM), Chloroform	Very High	Excellent match for aromatic pi-systems; dominant dispersion interactions.[1]
Ethers	THF, Diethyl Ether, MTBE	High	Furan ring shows high affinity for ether-based solvents (Like-dissolves-like).[1]
Hydrocarbons	Hexanes, Heptane, Toluene	Moderate to High	Used for extraction.[1] Solubility increases significantly with temperature (ideal for recrystallization).
Polar Aprotic	DMSO, DMF, Acetonitrile	High	Soluble, but isolation from these high-boiling solvents is difficult.[1]
Aqueous	Water, Acidic/Basic Buffers	Insoluble	Hydrophobic skeleton prevents hydration.[1] Acidic water may trigger polymerization.

Thermodynamic Modeling (Hansen Parameters)

To predict solubility in novel solvent systems, use the estimated Hansen Solubility Parameters (HSP) for phenylfurans:

- Dispersion (

): ~19.0 MPa

(Dominant term due to aromaticity)

- Polarity (

): ~4.5 MPa

(Weak dipole from furan oxygen)

- H-Bonding (

): ~4.0 MPa

(Low H-bond acceptor capability)

Application: Solvents with a calculated "Distance" (

) < 8.0 from these coordinates are likely to dissolve the compound >10 mg/mL.

Experimental Protocols for Solubility Determination

Note: As this compound is sensitive to acid-catalyzed ring opening, avoid acidic buffers during equilibrium testing.

Protocol A: Visual Solubility Screening (Tier 1)

Objective: Rapidly classify solvents as Soluble (>100 mg/mL), Moderately Soluble (10–100 mg/mL), or Insoluble (<1 mg/mL).

- Preparation: Weigh 10 mg of solid **2-Methyl-4-phenylfuran** into a clear glass vial (2 mL capacity).
- Solvent Addition: Add the target solvent in stepwise aliquots:
 - Step 1: Add 100 μ L (Concentration = 100 mg/mL). Sonicate for 60s. Observe.
 - Step 2: If insoluble, add 900 μ L (Total = 1 mL, Conc = 10 mg/mL). Sonicate.
 - Step 3: If insoluble, solvent is considered "Poor."

- Observation: Check for clear solution (Soluble) vs. visible particles/cloudiness (Insoluble).

Protocol B: Quantitative Saturation Shake-Flask Method (Tier 2)

Objective: Determine thermodynamic solubility limit (mg/mL) for formulation or process scale-up.

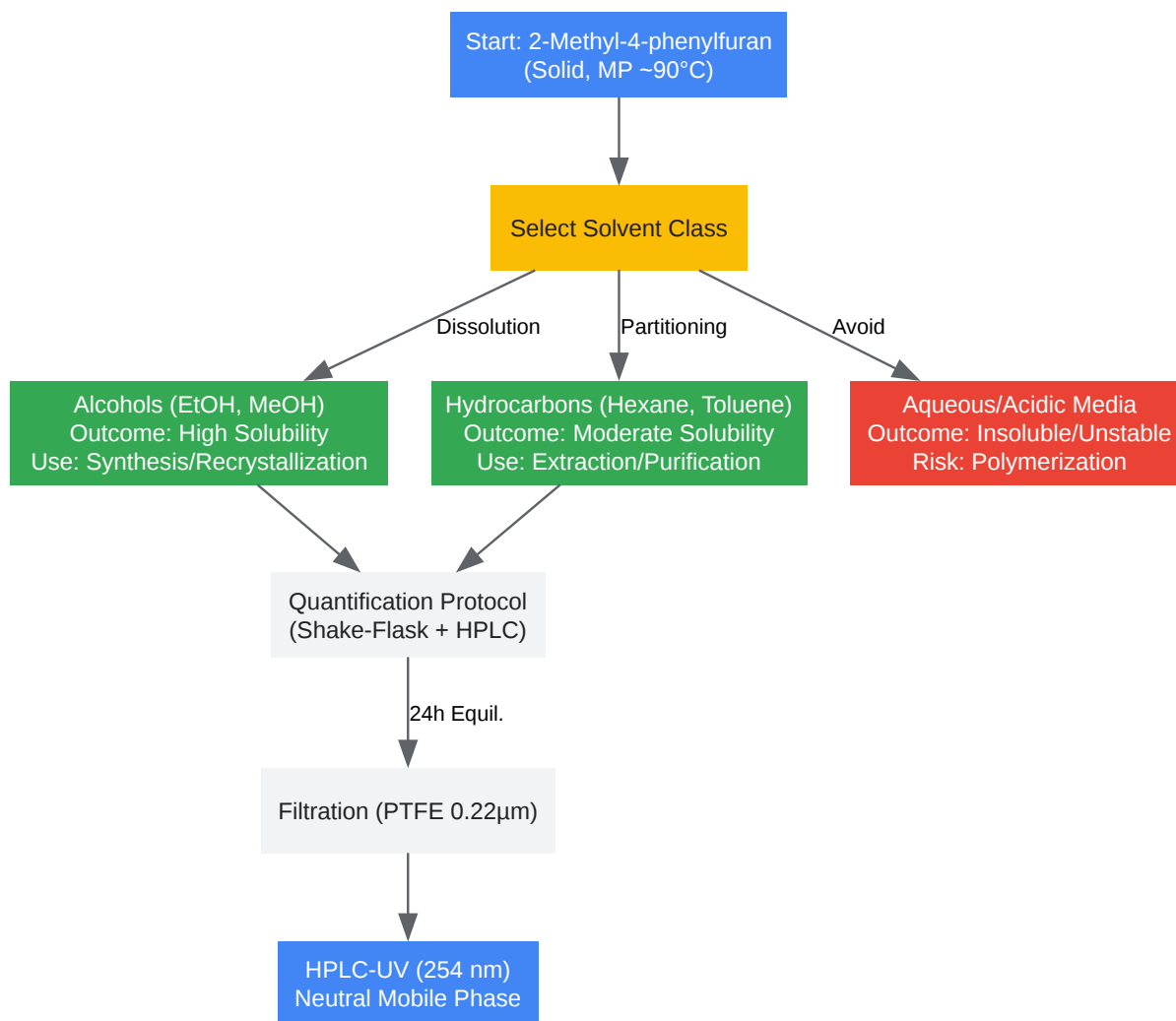
- Saturation: Add excess solid (~50 mg) to 2 mL of solvent in a screw-cap vial.
- Equilibration: Agitate at 25 °C ± 0.5 °C for 24 hours (orbital shaker at 200 rpm).
- Phase Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved solid.
- Sampling: Carefully withdraw the supernatant. Filter through a 0.22 µm PTFE filter (Nylon filters may adsorb furan derivatives).
- Quantification: Dilute filtrate 1:100 with Acetonitrile and analyze via HPLC-UV (254 nm).

Stability & Safety Considerations

- Oxidation Risk: Furan derivatives are electron-rich and prone to auto-oxidation, forming explosive peroxides or ring-opened dicarbonyls upon prolonged exposure to air/light.
 - Mitigation: Store solid under Nitrogen/Argon at -20 °C. Use fresh solvents degassed with inert gas.
- Acid Sensitivity: The furan ring is acid-labile (forming 1,4-diketones).
 - Mitigation: Avoid using acidified mobile phases (e.g., 0.1% TFA) if the compound is to be recovered. Neutral mobile phases (Water/Acetonitrile) are preferred.

Workflow Visualization

The following diagram illustrates the decision matrix for solvent selection and solubility determination.



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Caption: Decision matrix for solvent selection and quantitative solubility determination workflow.

References

- Synthesis and Characterization: Title: Synthesis of **2-methyl-4-phenylfuran** via Mercury-Catalyzed Cyclization. Source: PrepChem (Derived from Journal of Organic Chemistry methodologies for substituted furans). URL:[[Link](#)]
- General Furan Properties: Title: 2-Methylfuran Physicochemical Data (Analogous Structure). Source: PubChem / National Toxicology Program.[2] URL:[[Link](#)]

- Solubility Modeling Principles: Title: Hansen Solubility Parameters: A User's Handbook. Source: CRC Press (Standard Reference for HSP Calculations). URL:[[Link](#)][3]

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